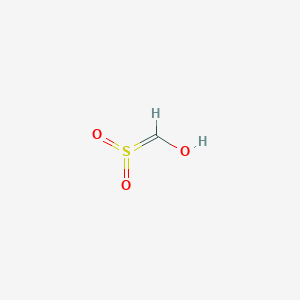
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is an organic compound with a complex structure characterized by the presence of ester functional groups and multiple alkyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate typically involves the esterification of the corresponding diacid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The diacid precursor can be synthesized through a series of steps starting from commercially available starting materials, involving aldol condensation, reduction, and subsequent functional group transformations.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can significantly reduce production costs and environmental impact.
化学反応の分析
Types of Reactions
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding diacid, while reduction with lithium aluminum hydride would produce the corresponding diol.
科学的研究の応用
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of stereochemically rich compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate exerts its effects depends on the context of its application. In enzymatic reactions, the ester groups are typically hydrolyzed by esterases, leading to the formation of the corresponding diacid and alcohol. The molecular targets and pathways involved can vary, but generally, the compound interacts with enzymes or other proteins that recognize ester functional groups.
類似化合物との比較
Similar Compounds
- Dimethyl (3R,4R)-3,4-dimethylhexanedioate
- Dimethyl (3R,4R)-3,4-diethylhexanedioate
- Dimethyl (3R,4R)-3,4-dipropylhexanedioate
Uniqueness
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is unique due to its specific stereochemistry and the presence of isopropyl groups, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
特性
CAS番号 |
921210-61-9 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC名 |
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate |
InChI |
InChI=1S/C14H26O4/c1-9(2)11(7-13(15)17-5)12(10(3)4)8-14(16)18-6/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1 |
InChIキー |
YEJKZWPKEQOIOP-VXGBXAGGSA-N |
異性体SMILES |
CC(C)[C@@H](CC(=O)OC)[C@H](CC(=O)OC)C(C)C |
正規SMILES |
CC(C)C(CC(=O)OC)C(CC(=O)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)


![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)

![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)

